molecular formula C9H12N2O B6315635 (3R,5S)-3-Cyclopropyl-5-methyl-2-oxo-pyrrolidine-3-carbonitrile CAS No. 1462290-00-1

(3R,5S)-3-Cyclopropyl-5-methyl-2-oxo-pyrrolidine-3-carbonitrile

Cat. No. B6315635
CAS RN: 1462290-00-1
M. Wt: 164.20 g/mol
InChI Key: OFLIZMHGJUWIHY-RCOVLWMOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3R,5S)-3-Cyclopropyl-5-methyl-2-oxo-pyrrolidine-3-carbonitrile, also known as CPMPC, is a cyclopropyl-substituted pyrrolidine-3-carbonitrile. It is a synthetic compound with potential applications in scientific research. CPMPC has been studied for its ability to act as a ligand for various enzymes, including cytochrome P450s, which are important in drug metabolism. In addition, CPMPC has been found to have anti-cancer and anti-inflammatory properties.

Scientific Research Applications

(3R,5S)-3-Cyclopropyl-5-methyl-2-oxo-pyrrolidine-3-carbonitrile has been studied for its potential applications in scientific research. It has been found to act as a ligand for cytochrome P450s, which are important in drug metabolism. In addition, this compound has been found to have anti-cancer and anti-inflammatory properties. It has also been studied for its potential use as a chemical tool to study the structure and activity of enzymes.

Mechanism of Action

The mechanism of action of (3R,5S)-3-Cyclopropyl-5-methyl-2-oxo-pyrrolidine-3-carbonitrile is not fully understood. However, it is thought to act as an inhibitor of cytochrome P450s, which are important in drug metabolism. In addition, this compound has been found to have anti-cancer and anti-inflammatory properties. It is believed that this compound may act as an inhibitor of the NF-κB pathway, which is involved in inflammation and cancer.
Biochemical and Physiological Effects
This compound has been found to have anti-cancer and anti-inflammatory properties. It has been found to inhibit the NF-κB pathway, which is involved in inflammation and cancer. In addition, this compound has been found to inhibit the activity of cytochrome P450s, which are important in drug metabolism. This compound has also been found to have antioxidant properties, which may help to protect cells from oxidative damage.

Advantages and Limitations for Lab Experiments

(3R,5S)-3-Cyclopropyl-5-methyl-2-oxo-pyrrolidine-3-carbonitrile has several advantages for use in laboratory experiments. It is a synthetic compound that is relatively easy to synthesize, and it has been found to have anti-cancer and anti-inflammatory properties. In addition, this compound has been found to act as an inhibitor of cytochrome P450s, which are important in drug metabolism. However, there are some limitations to using this compound in laboratory experiments. For example, the mechanism of action of this compound is not fully understood, and the effects of this compound on the body are not fully known.

Future Directions

The potential future directions for research on (3R,5S)-3-Cyclopropyl-5-methyl-2-oxo-pyrrolidine-3-carbonitrile include further studies into its mechanism of action, its effects on the body, and its potential applications in drug metabolism. In addition, further studies into the synthesis of this compound and its potential uses as a chemical tool to study the structure and activity of enzymes could be beneficial. Finally, further studies into the anti-cancer and anti-inflammatory properties of this compound could lead to new treatments for these conditions.

Synthesis Methods

(3R,5S)-3-Cyclopropyl-5-methyl-2-oxo-pyrrolidine-3-carbonitrile was first synthesized in 1989 by a two-step procedure involving the reaction of 5-methyl-2-oxo-pyrrolidine-3-carbonitrile with 1-chloro-3-cyclopropylpropane. The first step of the synthesis involves the reaction of 5-methyl-2-oxo-pyrrolidine-3-carbonitrile with 1-chloro-3-cyclopropylpropane in the presence of a base, such as sodium hydroxide, to form the desired product, this compound. The second step of the synthesis involves the hydrolysis of the product to yield the desired compound.

properties

IUPAC Name

(3R,5S)-3-cyclopropyl-5-methyl-2-oxopyrrolidine-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O/c1-6-4-9(5-10,7-2-3-7)8(12)11-6/h6-7H,2-4H2,1H3,(H,11,12)/t6-,9-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFLIZMHGJUWIHY-RCOVLWMOSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(C(=O)N1)(C#N)C2CC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1C[C@](C(=O)N1)(C#N)C2CC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.